molecular formula C15H13Cl2IN2O3S B4229384 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide

Cat. No.: B4229384
M. Wt: 499.1 g/mol
InChI Key: PQTWDNZJCIGFLF-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide is a complex organic compound with a molecular formula of C15H12Cl2IN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,5-dichlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with a suitable base.

    Formation of N-(4-iodophenyl)alaninamide: This intermediate is prepared by reacting 4-iodoaniline with alanine in the presence of a coupling agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes this compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl and iodophenyl groups can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(2,5-Dichlorophenyl)sulfonyl]-D-alaninamide: Similar structure but lacks the iodophenyl group.

    N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)alaninamide: Contains a nitrophenyl group instead of an iodophenyl group.

    N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)alaninamide: Contains a hydroxyethyl group instead of an iodophenyl group.

Uniqueness

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide is unique due to the presence of both the sulfonyl and iodophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2IN2O3S/c1-9(15(21)19-12-5-3-11(18)4-6-12)20-24(22,23)14-8-10(16)2-7-13(14)17/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWDNZJCIGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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